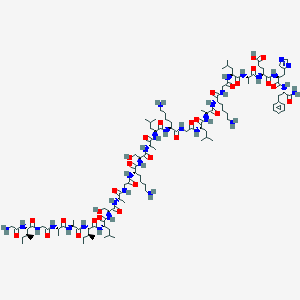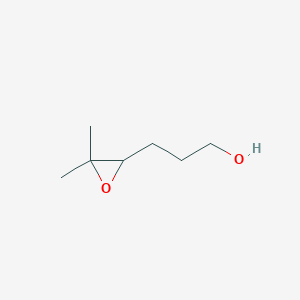
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol is an organic compound with the molecular formula C6H12O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol typically involves the epoxidation of alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process .
化学反応の分析
Types of Reactions
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to open the oxirane ring.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted alcohols and amines.
科学的研究の応用
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and resins due to its reactive oxirane ring
作用機序
The mechanism of action of 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
類似化合物との比較
Similar Compounds
3,3-Dimethyloxirane: Similar in structure but lacks the propanol chain.
3-(3,3-Dimethyloxiranyl)methanol: Similar but with a methanol group instead of propanol.
Juvenile Hormone III: Contains a similar oxirane ring but is a more complex molecule involved in insect development.
Uniqueness
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol is unique due to its combination of an oxirane ring and a propanol chain, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
138290-92-3 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
3-(3,3-dimethyloxiran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2)6(9-7)4-3-5-8/h6,8H,3-5H2,1-2H3 |
InChIキー |
FHQMBICYXYUHCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCCO)C |
正規SMILES |
CC1(C(O1)CCCO)C |
同義語 |
Oxiranepropanol, 3,3-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)
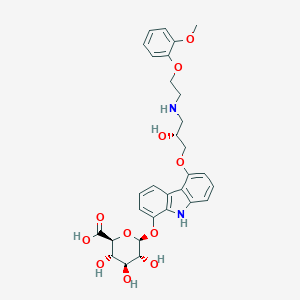
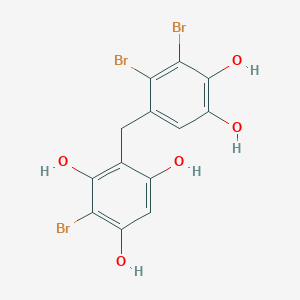
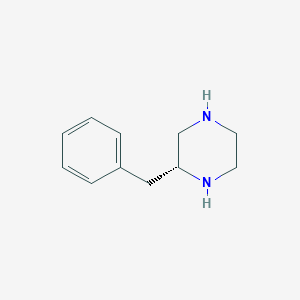
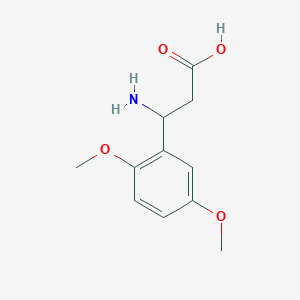
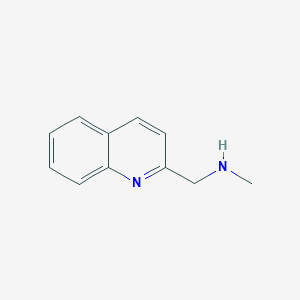
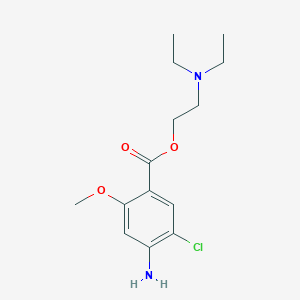
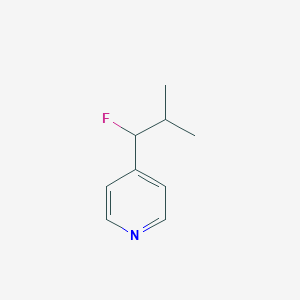
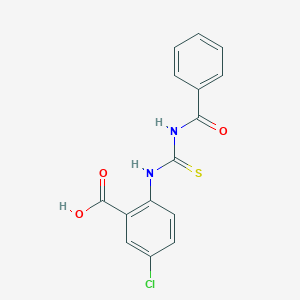
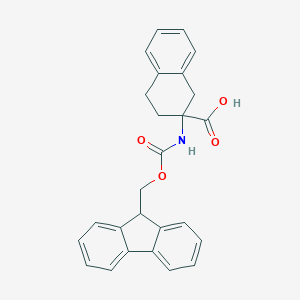
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)
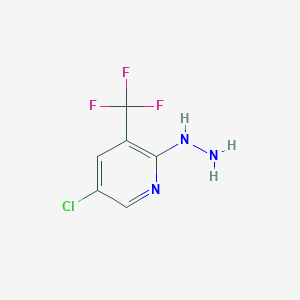
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)
